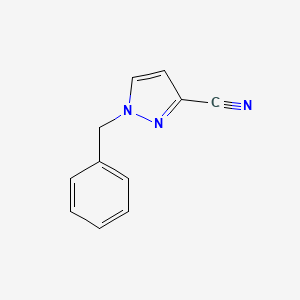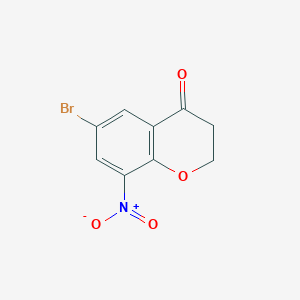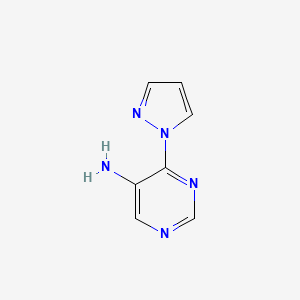
1-Benzylpyrazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzylpyrazole-3-carbonitrile is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The benzyl group attached to the pyrazole ring and the nitrile group at the third position make this compound a unique and versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzylpyrazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of hydrazones with nitriles under acidic or basic conditions. Another method includes the reaction of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and nitrile formation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzylpyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The benzyl and nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like primary amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzylpyrazole-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and as an intermediate in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Benzylpyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The nitrile group can participate in nucleophilic addition reactions, while the benzyl group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic sites on target molecules .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenylpyrazole-3-carbonitrile
- 1-Methylpyrazole-3-carbonitrile
- 1-Benzylpyrazole-4-carbonitrile
Comparison: 1-Benzylpyrazole-3-carbonitrile is unique due to the specific positioning of the benzyl and nitrile groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Eigenschaften
IUPAC Name |
1-benzylpyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLQVIPFAWLBCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride](/img/structure/B1378428.png)


![5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1378433.png)








![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1378448.png)
![2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378449.png)
